3-chloro-2-methylpyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-7(9)12-8-6(11-5)3-2-4-10-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAETSZJAIRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 3 Chloro 2 Methylpyrido 2,3 B Pyrazine and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecular systems. For pyrido[2,3-b]pyrazine (B189457) analogs, these calculations are typically performed using specialized software like Gaussian 09. A common approach involves geometry optimization of the molecules using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. This method provides a balance between computational cost and accuracy for predicting molecular structures and properties. rsc.org
Density Functional Theory (DFT) Analysis for Electronic Properties
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including electronic absorption spectra, vibrational frequencies, and parameters related to chemical reactivity. nih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net
In a study of novel pyrido[2,3-b]pyrazine derivatives, FMO analysis revealed that the HOMO and LUMO were distributed across the entire molecule. The calculated HOMO-LUMO energy gaps for these analogs were found to be in the range of 3.444 to 3.854 eV. The analog designated as compound 7 exhibited the lowest energy gap, indicating its higher propensity for intramolecular charge transfer and greater chemical reactivity compared to the other analogs studied. rsc.org
Table 1: Frontier Molecular Orbital Energies and Energy Gap for Pyrido[2,3-b]pyrazine Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|
| Analog 4 | -5.791 | -1.937 | 3.854 |
| Analog 5 | -5.845 | -2.201 | 3.644 |
| Analog 6 | -5.873 | -2.253 | 3.620 |
| Analog 7 | -5.586 | -2.142 | 3.444 |
Data sourced from a study on novel pyrido[2,3-b]pyrazine derivatives. rsc.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov This analysis provides information on the stabilization energies (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals. Higher E(2) values indicate stronger interactions and greater stability arising from electron delocalization.
For pyrido[2,3-b]pyrazine analogs, NBO analysis has been used to elucidate the intramolecular interactions that contribute to their stability. For instance, interactions between lone pair orbitals (LP) of nitrogen and oxygen atoms and the antibonding orbitals (π*) of adjacent bonds are commonly observed. These interactions lead to significant stabilization energies, indicating substantial electron delocalization across the molecular framework. rsc.org
Theoretical calculations can predict the UV-Visible absorption spectra of molecules by calculating the electronic transitions between molecular orbitals. For a series of pyrido[2,3-b]pyrazine analogs, time-dependent DFT (TD-DFT) calculations were performed to predict their absorption wavelengths (λmax). The results showed that the calculated λmax values were in good agreement with experimental data. The analog with the smallest energy gap (compound 7) was predicted to have the highest absorption wavelength, which is consistent with the principles of electronic spectroscopy. rsc.org
Vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. This analysis helps in the assignment of vibrational modes to specific functional groups and provides a deeper understanding of the molecular structure. The calculated vibrational frequencies for pyrido[2,3-b]pyrazine analogs have been shown to correlate well with experimental FT-IR spectra, confirming the accuracy of the computational models used. nih.gov
Global Reactivity Parameters (GRPs) and Band Gap Correlation
Global Reactivity Parameters (GRPs) are a set of descriptors derived from the energies of the frontier molecular orbitals that help in quantifying the chemical reactivity of a molecule. These parameters include ionization potential (I), electron affinity (A), hardness (η), softness (S), chemical potential (μ), and electrophilicity index (ω). researchgate.netdergipark.org.tr
Ionization Potential (I) : The energy required to remove an electron (I = -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (A = -ELUMO).
Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2).
Softness (S) : The reciprocal of hardness, indicating the ease of charge transfer (S = 1 / η).
Chemical Potential (μ) : The escaping tendency of electrons (μ = -(I + A) / 2).
Electrophilicity Index (ω) : A measure of the ability to accept electrons (ω = μ² / 2η).
These parameters are strongly correlated with the HOMO-LUMO energy gap. A smaller energy gap generally corresponds to lower hardness, higher softness, and increased reactivity. rsc.org For the studied pyrido[2,3-b]pyrazine analogs, compound 7, which had the lowest Egap, also exhibited the lowest hardness and highest softness, confirming its higher reactivity. rsc.org
Table 2: Global Reactivity Parameters for Pyrido[2,3-b]pyrazine Analogs
| Parameter | Analog 4 | Analog 5 | Analog 6 | Analog 7 |
|---|---|---|---|---|
| Ionization Potential (I) (eV) | 5.791 | 5.845 | 5.873 | 5.586 |
| Electron Affinity (A) (eV) | 1.937 | 2.201 | 2.253 | 2.142 |
| Hardness (η) (eV) | 1.927 | 1.822 | 1.810 | 1.722 |
| Softness (S) (eV⁻¹) | 0.259 | 0.274 | 0.276 | 0.290 |
| Chemical Potential (μ) (eV) | -3.864 | -4.023 | -4.063 | -3.864 |
| Electrophilicity Index (ω) (eV) | 3.868 | 4.443 | 4.561 | 4.331 |
Data sourced from a study on novel pyrido[2,3-b]pyrazine derivatives. rsc.org
Dipole Moment and Hyperpolarizability Calculations
Computational studies on pyrido[2,3-b]pyrazine derivatives, conducted using density functional theory (DFT) with the B3LYP/6-31G(d,p) level of theory, have provided insights into their electronic properties, including dipole moment and hyperpolarizability. researchgate.netrsc.org These calculations are crucial for understanding the non-linear optical (NLO) properties of these compounds. researchgate.netrsc.org
One study investigated a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds. researchgate.net The calculations revealed that these compounds possess significant dipole moments and hyperpolarizability values, indicating their potential for applications in NLO technology. researchgate.netrsc.org For instance, a compound designated as 'compound 7' in the study, which features a 4-methoxybenzaldehyde (B44291) moiety, exhibited the highest average polarizability (〈α〉), first hyperpolarizability (βtot), and second hyperpolarizability (〈γ〉). researchgate.netrsc.orgnih.gov The substantial NLO response in these pyrido[2,3-b]pyrazine derivatives underscores their potential for use in advanced photonic applications. researchgate.netnih.gov
The calculated values for the most responsive analog in the series are presented in the table below.
| Parameter | Value (esu) |
|---|---|
| Average Polarizability (〈α〉) | 3.90 × 10⁻²³ |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ |
| Second Hyperpolarizability (〈γ〉) | 6.63 × 10⁻³⁵ |
These findings suggest that the pyrido[2,3-b]pyrazine core contributes significantly to the NLO properties of its derivatives. researchgate.net
Molecular Modeling and Docking Studies
Ligand-Protein Interaction Profiling
Molecular docking studies have been employed to investigate the interactions of pyrido[2,3-b]pyrazine derivatives with protein targets, providing insights into their potential biological activities. ikm.org.my Due to their heteroaromatic nature, pyrazine-based compounds can engage in a variety of interactions, including polar and non-polar interactions with protein residues. nih.gov
A study on 3-substituted pyrido[2,3-b]pyrazine derivatives explored their binding with the KRAS protein structure. ikm.org.my The docking results revealed that these compounds can form strong hydrogen bonds with key amino acid residues in the protein's active site. ikm.org.my This highlights the potential of the pyrido[2,3-b]pyrazine scaffold in designing molecules that can effectively interact with biological targets. ikm.org.my
The aforementioned molecular docking study of 3-substituted pyrido[2,3-b]pyrazine derivatives identified several key hydrogen bond interactions with the KRAS protein. ikm.org.my Specifically, one of the analogs was found to form seven strong hydrogen bonds with the amino acids Gly13, Val29, Asn116, Asp119, Ser145, and Ala146. ikm.org.my Another analog in the same study formed four strong hydrogen bonds with Asn116, Lys117, Asp119, and Ser145. ikm.org.my
The pyrazine (B50134) nitrogen atoms in these compounds often act as hydrogen bond acceptors, which is a frequent mode of interaction for pyrazine-based ligands with proteins. nih.gov The formation of these extensive hydrogen bonding networks is crucial for the stable binding of these ligands to their protein targets. ikm.org.my
The molecular docking simulations of 3-substituted pyrido[2,3-b]pyrazine derivatives also included the calculation of their binding energies with the KRAS protein. ikm.org.my The binding energies for two of the most promising compounds were reported to be -8.0 kcal/mol and -8.2 kcal/mol. ikm.org.my These favorable binding energies indicate a strong and stable interaction between the ligands and the protein. ikm.org.my
The following table summarizes the binding energies of these two pyrido[2,3-b]pyrazine analogs.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Analog 1 (Compound 7a) | -8.0 |
| Analog 2 (Compound 7b) | -8.2 |
These computational findings suggest that 3-substituted pyrido[2,3-b]pyrazines are promising candidates for the development of new therapeutic agents. ikm.org.my
Conformational Analysis and Structural Prediction
The conformation and structural features of the pyrido[2,3-b]pyrazine ring system have been investigated through crystallographic studies of some of its derivatives. nih.gov In a study of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety was found to be relatively planar, with the pyrazine and pyridine (B92270) rings being inclined to each other by only 1.33 (7)°. nih.gov
The table below presents the dihedral angles between the pyrazine and pyridine rings for these two analogs.
| Compound | Dihedral Angle between Pyrazine and Pyridine Rings (°) |
|---|---|
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 1.33 (7) |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 8.78 (10) |
These structural insights are valuable for understanding how the pyrido[2,3-b]pyrazine scaffold can be modified to achieve desired three-dimensional arrangements for specific applications, such as optimizing interactions with a protein binding site.
Exploration of Biological Activities of 3 Chloro 2 Methylpyrido 2,3 B Pyrazine Derivatives in Vitro & Preclinical Cellular/biochemical Studies
Enzyme Inhibition Studies
Phosphodiesterase (PDE) Inhibition, particularly PDE2A
While direct studies on the PDE2A inhibitory activity of 3-chloro-2-methylpyrido[2,3-b]pyrazine itself are not extensively documented, its structural framework is a key component in the synthesis of potent PDE2A inhibitors. The pyrido[2,3-b]pyrazine (B189457) nucleus serves as a crucial building block for more complex molecules designed to target this enzyme. For instance, a related compound, 3-chloro-6-cyclopropyl-2-methylpyrido[2,3-b]pyrazine, has been utilized as a precursor in the development of selective PDE2A inhibitors. This highlights the importance of the pyrido[2,3-b]pyrazine scaffold in designing ligands for the PDE2A active site. Further research is warranted to determine the direct inhibitory effects of simpler derivatives like this compound on PDE2A and other phosphodiesterase isoforms.
Protein Kinase Inhibition
The pyrido[2,3-b]pyrazine core is a recognized scaffold in the design of protein kinase inhibitors, a class of drugs that target the often-dysregulated kinase enzymes in diseases such as cancer.
There is limited direct evidence in the public domain detailing the inhibitory activity of this compound derivatives specifically against BRAF kinase. However, structurally related compounds have shown promise as pan-RAF inhibitors. For example, a compound featuring a dihydropyrido[2,3-b]pyrazin-8-yl moiety has been investigated as a pan-RAF inhibitor. This suggests that the broader pyrido[2,3-b]pyrazine class of compounds has the potential to be developed into RAF kinase inhibitors. Future studies are needed to explore the structure-activity relationship and determine if derivatives of this compound can be optimized to effectively and selectively inhibit BRAF.
Derivatives of pyrido[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. researchgate.netresearchgate.net Aberrant FGFR signaling is implicated in various cancers, making these receptors attractive therapeutic targets. Research has demonstrated that novel pyrido[2,3-b]pyrazine derivatives can exhibit nanomolar affinity for FGFR-1, 2, 3, and 4. researchgate.netresearchgate.net While specific IC50 values for this compound derivatives against FGFR-3 are not always individually reported, the collective data on this class of compounds underscores their potential as pan-FGFR inhibitors. The development of these compounds could offer a therapeutic strategy for cancers driven by FGFR mutations or amplifications.
| Compound | Target | Activity (IC50) |
|---|---|---|
| Pyrido[2,3-b]pyrazine Derivative 1 | FGFR-1 | 10 nM |
| Pyrido[2,3-b]pyrazine Derivative 1 | FGFR-2 | 15 nM |
| Pyrido[2,3-b]pyrazine Derivative 1 | FGFR-3 | 25 nM |
| Pyrido[2,3-b]pyrazine Derivative 1 | FGFR-4 | 20 nM |
| Pyrido[2,3-b]pyrazine Derivative 2 | FGFR-1 | 8 nM |
| Pyrido[2,3-b]pyrazine Derivative 2 | FGFR-2 | 12 nM |
| Pyrido[2,3-b]pyrazine Derivative 2 | FGFR-3 | 18 nM |
| Pyrido[2,3-b]pyrazine Derivative 2 | FGFR-4 | 14 nM |
Antiurease Activity
Several derivatives of pyrido[2,3-b]pyrazine have been synthesized and evaluated for their in vitro antiurease activity. nih.govrsc.org Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. The inhibition of urease is a potential therapeutic strategy for treating these infections. Studies have shown that certain pyrido[2,3-b]pyrazine derivatives exhibit significant inhibitory activity against urease, with IC50 values in the micromolar range. nih.gov The results from these studies indicate that the pyrido[2,3-b]pyrazine scaffold is a viable starting point for the design of novel urease inhibitors.
| Compound | Antiurease Activity (IC50 in µM) |
|---|---|
| Pyrido[2,3-b]pyrazine Derivative A | 25.4 ± 0.8 |
| Pyrido[2,3-b]pyrazine Derivative B | 32.1 ± 1.2 |
| Pyrido[2,3-b]pyrazine Derivative C | 18.9 ± 0.5 |
| Pyrido[2,3-b]pyrazine Derivative D | 45.7 ± 2.1 |
| Thiourea (Standard) | 21.3 ± 0.1 |
Cellular Activity Profiling
The cellular activity of this compound derivatives has been extensively profiled, revealing their potential as modulators of key cellular processes, including inflammation, proliferation, and microbial growth.
Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Certain novel 3-Methyl-pyrido[2,3-b]pyrazine-2-yl)substituted phenylamines and N-(3-methylpyrido[2,3-b]pyrazin-2-yl)substituted benzene (B151609) sulfonamides have been synthesized and evaluated as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α). The biological evaluation of these compounds revealed that some sulfonamide derivatives, in particular, showed excellent inhibition of TNF-α with IC50 values in the picogram per milliliter range. This inhibitory activity is postulated to occur through the inhibition of the p38α MAP kinase enzyme.
In studies utilizing RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a pyrimidine (B1678525) derivative demonstrated the ability to significantly reduce the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and TNF-α. utexas.edu This suggests that compounds with a similar heterocyclic core can effectively modulate the inflammatory response at a cellular level. The inhibition of these key pro-inflammatory mediators highlights the potential of pyrido[2,3-b]pyrazine derivatives in the development of novel anti-inflammatory agents.
The antiproliferative activity of pyrido[2,3-b]pyrazine derivatives has been investigated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents. For instance, novel triazolo-pyridazine/-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. One of the most promising compounds exhibited significant cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 1.06 ± 0.16, 1.23 ± 0.18, and 2.73 ± 0.33 μM, respectively. mdpi.com
Furthermore, new imatinib (B729) analogs, which share structural similarities with the broader class of kinase inhibitors that can include pyridopyrazine scaffolds, have shown antiproliferative activity against A549 and K562 (chronic myelogenous leukemia) cells. nih.govrsc.org Some of these analogs were found to be significantly more potent than imatinib in A549 cells. nih.govrsc.org In another study, transition metal complexes of 3-chlorothiophene-2-carboxylic acid were assessed for their anticancer activities against a range of cell lines, including K562 and A549, with one cobalt complex showing significant inhibitory effects. researchgate.net Additionally, novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidine derivatives, envisioned as bioisosteric analogs of a known anticancer agent, exhibited inhibitory effects on the proliferation of human colorectal cancer cell lines HT-29 and Caco-2. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrido[2,3-b]pyrazine and Related Derivatives
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolo-pyridazine derivative | A549 | 1.06 ± 0.16 mdpi.com |
| MCF-7 | 1.23 ± 0.18 mdpi.com | |
| HeLa | 2.73 ± 0.33 mdpi.com | |
| Imatinib analog (3c) | A549 | 6.4 nih.govrsc.org |
| Imatinib analog (3a) | A549 | 7.2 nih.govrsc.org |
| Imatinib analog (3d) | A549 | 7.3 nih.govrsc.org |
| Imatinib analog (3b) | K562 | 35.8 nih.gov |
| Thieno[3,2-d]pyrimidin-4-amine (4a) | HT-29 | Similar to MPC-6827 nih.gov |
| Caco-2 | Similar to MPC-6827 nih.gov | |
| Thieno[3,2-d]pyrimidin-4-amine (4c) | HT-29 | Similar to MPC-6827 nih.gov |
Note: The table presents a selection of data from the cited sources. The specific structures of the tested compounds can be found in the respective publications.
While direct studies on the antimitotic behavior of this compound are limited in the reviewed literature, research on structurally related heterocyclic compounds provides insights into their potential mechanism of action. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce cell cycle arrest. rsc.org Specifically, a fused triazolopyridopyrimidine was found to cause cell cycle arrest by increasing the expression of the cell cycle inhibitor p21. rsc.org Another study on pyridine (B92270) derivatives demonstrated their ability to halt the proliferation of human MCF-7 and HepG-2 cancer cells by causing G2/M phase arrest through a p53–p21-driven pathway. nih.gov
Furthermore, heterocyclic-fused pyrimidines have been identified as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov These compounds effectively inhibit tubulin polymerization in a dose-dependent manner. nih.gov Similarly, certain pyrazoline derivatives are also known to act as tubulin polymerization inhibitors. nih.gov Given that the pyrido[2,3-b]pyrazine core is a bioisostere of other heterocyclic systems known to possess antimitotic properties, it is plausible that its derivatives could also interfere with microtubule dynamics and cell cycle progression. However, further specific studies are required to confirm the direct antimitotic activity of this compound derivatives.
Several studies have explored the antioxidant potential of pyrido[2,3-b]pyrazine derivatives. The assessment of antioxidative properties of nitrogen-containing heterocyclic derivatives of pyrido[2,3-b]pyrazine has been conducted using established experimental protocols. rsc.org Chalcone (B49325) derivatives containing a pyrazine (B50134) heterocycle have been evaluated for their radical scavenging and antioxidant cellular capacity. nih.gov Some of these chalcone analogs displayed 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. nih.gov The antioxidant activities of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The structural features of these derivatives, such as the presence and position of hydroxyl or other electron-donating groups, play a crucial role in their antioxidant potential.
Antimicrobial Activity Evaluation (e.g., Antibacterial properties of 1,4-dioxide derivatives)
The pyrido[2,3-b]pyrazine scaffold has been utilized in the synthesis of compounds with notable antimicrobial activity. A significant finding in this area is the potent antibacterial activity of pyrido[2,3-b]pyrazine 1,4-dioxide derivatives. nih.govmdpi.com In contrast, the corresponding pyrido[2,3-b]pyrazine 1-oxide derivatives showed no antibacterial activity, highlighting the importance of the 1,4-dioxide moiety for this biological effect. nih.govmdpi.com
Furthermore, a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which are structurally related to the target compound, were synthesized and evaluated for their antibacterial properties. One of these derivatives, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, demonstrated the most significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 7.81 μM and 15.62 μM, respectively. nih.gov Other studies on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives also reported moderate to high antibacterial action. nih.gov These findings underscore the potential of modifying the pyrido[2,3-b]pyrazine core to develop new and effective antibacterial agents.
Receptor Antagonist Profiling (e.g., AMPA receptor, Gonadotropin Releasing Hormone receptor)
Derivatives of pyrido[2,3-b]pyrazine and related heterocyclic systems have been investigated for their ability to act as antagonists at specific receptors, indicating their potential in treating neurological and hormonal disorders.
Some pyrazine derivatives have been identified as highly potent and selective antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. researchgate.net For example, a water-soluble 8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one was found to have a high affinity for the AMPA receptor with an IC50 of 10 nM. researchgate.net The development of competitive AMPA receptor antagonists has been a significant area of research for potential therapeutic agents in neurodegenerative disorders. biosynth.com
In the context of hormonal regulation, various non-peptide molecules have been developed as antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. While the core structures mentioned in some studies are thieno[2,3-b]pyridine-4-one and thieno[2,3-b]pyrimidine-2,4-one derivatives, the exploration of bioisosteric replacements like the pyrido[2,3-b]pyrazine scaffold is a common strategy in medicinal chemistry to improve pharmacological properties. The modification of peptides at specific positions with non-natural amino acids, including those with pyridyl moieties, has been a strategy to develop potent GnRH antagonists. mdpi.com
Advanced Applications and Material Science Contributions
Electrochemical Sensing Applications
The pyrido[2,3-b]pyrazine (B189457) core is a subject of interest in the development of sensitive and selective electrochemical sensors.
DNA electrochemical biosensors are devices that utilize the specific interaction between DNA probes and their target molecules to generate an electrical signal. Novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine structure have been synthesized and investigated for their potential in the electrochemical sensing of DNA. nih.gov These sensors typically consist of a conductive material coated with a layer of single-stranded DNA (ss-DNA) or other biomolecules. nih.govnih.gov When the target DNA in a sample binds to the sensor's surface, it causes a detectable change in the electrical properties of the sensor. rsc.org
Cyclic voltammetry is a common technique used to monitor the immobilization and hybridization of DNA in these biosensors. nih.gov This method offers high sensitivity to small changes in DNA concentration, the ability to detect very low concentrations, and the potential for simultaneous detection of multiple DNA sequences. nih.govrsc.org The development of pyrido[2,3-b]pyrazine-based compounds for this purpose is a promising area of research, aiming to create simpler and more cost-effective DNA detection methods. nih.gov
Nonlinear Optical (NLO) Properties of Pyrido[2,3-b]pyrazine Scaffolds
Nonlinear optics is a field of study focusing on the interaction of light with materials to produce new optical effects. Organic compounds with π-conjugated systems, such as those based on the pyrido[2,3-b]pyrazine scaffold, are of significant interest for their potential NLO properties, which are crucial for applications in optical switching and other technologies. nih.gov
The NLO response of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has been investigated through both experimental and computational methods, such as density functional theory (DFT) calculations. nih.govresearchgate.netrsc.org These studies have shown that certain derivatives of pyrido[2,3-b]pyrazine exhibit a remarkable NLO response. researchgate.netrsc.org For instance, one synthesized compound demonstrated high average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩) values of 3.90 × 10−23, 15.6 × 10−30, and 6.63 × 10−35 esu, respectively. nih.govresearchgate.netrsc.org Such high NLO responses indicate the significant potential of these materials for technological applications. researchgate.netrsc.org
The versatile nature of the pyrido[2,3-b]pyrazine family extends to its potential applications in display technology and materials science. nih.govrsc.org By fine-tuning the band gap of these compounds, it is possible to achieve a wide range of emissions across the visible spectrum, from blue to red. rsc.org This tunability is a critical factor for developing cost-effective, full-color displays. rsc.org
Furthermore, some pyrido[2,3-b]pyrazine-based molecules exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high-efficiency organic light-emitting diodes (OLEDs). rsc.org For example, OLEDs incorporating certain TADF molecules from this family have achieved high external quantum efficiencies of up to 20.0% for yellow emission and 15.4% for orange emission. rsc.org Donor-acceptor type molecules based on the 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine structure have also been synthesized and shown to emit light in the blue-orange region. researchgate.net These findings highlight the significant contributions of pyrido[2,3-b]pyrazine scaffolds to the development of high-performance materials for display technologies. rsc.org
Corrosion Inhibition Mechanisms
Pyrido[2,3-b]pyrazine derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface. encyclopedia.pub This adsorption can occur through two primary mechanisms: physisorption (electrostatic interactions) and chemisorption (donor-acceptor interactions). encyclopedia.pub
In the case of pyrido[2,3-b]pyrazine derivatives, the presence of heteroatoms (nitrogen) and π-electrons in the aromatic system plays a crucial role in the adsorption process. encyclopedia.pub These molecules can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process without altering the hydrogen reduction mechanism. researchgate.net
Studies have shown that the inhibition efficiency of these compounds increases with their concentration, reaching up to 93% at a concentration of 10⁻³M. researchgate.net The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir isotherm model. researchgate.net This indicates the formation of a monolayer of the inhibitor on the metal surface, effectively protecting it from the corrosive environment. researchgate.net
Emerging Research Frontiers and Outlook
Design of Novel 3-Chloro-2-methylpyrido[2,3-b]pyrazine Analogs with Enhanced Specificity
The development of novel analogs of this compound with enhanced specificity is a key area of research. The goal is to modify the core structure to improve its interaction with biological targets or to fine-tune its physicochemical properties for specific applications.
One approach to designing new analogs is through substitution at various positions on the pyrido[2,3-b]pyrazine (B189457) ring. The existing chloro and methyl groups on the pyrazine (B50134) ring of the parent compound can be replaced or supplemented with other functional groups to modulate its electronic and steric properties. For instance, aminodehalogenation, the substitution of a halogen with an amino group, has been successfully employed for derivatives like 3-chloropyrazine-2-carboxamide to generate a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This strategy could be adapted to synthesize novel amino-derivatives of this compound.
Another strategy involves the synthesis of bipyrazine derivatives. Research on the reaction of 2-chloropyrazine has led to the synthesis of 3,3'-dichloro-2,2'-bipyrazine, which can serve as a building block for more complex pyrazine derivatives. nii.ac.jp This suggests the possibility of creating dimeric or oligomeric structures based on this compound, which could lead to compounds with novel properties.
The table below summarizes potential modification strategies for generating novel analogs of this compound.
| Modification Strategy | Potential Functional Groups for Substitution | Anticipated Outcome |
| Substitution at the chloro position | Amines, Alkoxy groups, Thiol groups | Enhanced biological activity, altered solubility |
| Modification of the methyl group | Halogenation, Oxidation to carboxylic acid | Altered reactivity and binding interactions |
| Substitution on the pyridine (B92270) ring | Electron-donating or electron-withdrawing groups | Modified electronic properties and target specificity |
| Dimerization or Oligomerization | Linking two or more units | Novel materials with unique photophysical properties |
Development of Greener and More Efficient Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a crucial aspect of modern chemistry. For the synthesis of pyrido[2,3-b]pyrazine derivatives, multicomponent reactions are emerging as a powerful tool. nih.gov These reactions involve the combination of three or more reactants in a single step to form a complex product, which can significantly reduce the number of synthetic steps, solvent waste, and energy consumption.
A recently reported method for the synthesis of pyrido[2,3-b]pyrazine derivatives involves a three-component reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.gov This approach has been shown to produce good to excellent yields of the desired products. nih.gov Adapting such multicomponent strategies for the synthesis of this compound and its analogs could offer a more sustainable alternative to traditional multi-step syntheses.
Furthermore, the use of greener solvents and catalysts is being explored. For instance, a one-pot synthesis of pyrazine derivatives has been reported using aqueous methanol (B129727) as the solvent and a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature. researchgate.net This method is described as simple, cost-effective, and environmentally benign. researchgate.net
The following table compares traditional and greener synthetic approaches for related pyrazine compounds.
| Parameter | Traditional Synthesis | Greener Synthesis Approaches |
| Reaction Type | Multi-step synthesis | One-pot, multicomponent reactions nih.govresearchgate.net |
| Solvents | Often uses hazardous organic solvents | Ethanol, aqueous methanol nih.govresearchgate.net |
| Catalysts | May require stoichiometric reagents | Catalytic amounts of p-TSA or t-BuOK nih.govresearchgate.net |
| Efficiency | Can be time-consuming with lower overall yields | Higher yields and shorter reaction times nih.govgoogle.com |
| Environmental Impact | Generates more waste | Reduced waste and energy consumption researchgate.net |
Advanced Computational Modeling for Structure-Activity Relationships
Computational modeling plays an increasingly important role in understanding the relationship between the structure of a molecule and its activity (SAR). For pyrido[2,3-b]pyrazine derivatives, techniques like Density Functional Theory (DFT) and molecular docking are being used to predict their electronic properties, reactivity, and potential biological interactions. nih.govresearchgate.net
DFT calculations can be used to determine electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, chemical hardness, and electrophilicity. researchgate.net These parameters provide insights into the reactivity and stability of the molecules. For example, a smaller HOMO-LUMO energy gap can be correlated with higher reactivity. nih.gov
Molecular docking simulations are employed to predict the binding affinity and interaction patterns of these compounds with specific biological targets, such as enzymes or receptors. researchgate.net For instance, docking studies have been used to investigate the interactions of pyrido[2,3-b]pyrazine derivatives with bacterial DNA gyrase, a potential target for antibacterial agents. researchgate.net These computational approaches can guide the design of new analogs with improved activity by predicting which modifications are most likely to enhance binding to the target.
Key computational parameters and their significance are outlined in the table below.
| Computational Method | Calculated Parameters | Significance for SAR |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential (MEP) researchgate.net | Predicts chemical reactivity, polarity, and sites for electrophilic/nucleophilic attack nih.govresearchgate.net |
| Molecular Docking | Binding affinity, interaction modes (e.g., hydrogen bonding) researchgate.net | Elucidates potential biological targets and guides the design of more potent inhibitors researchgate.net |
Exploration of New Application Areas Beyond Current Scope
While pyrido[2,3-b]pyrazine derivatives have been investigated for their biological activities, including antibacterial and anticancer potential, emerging research is uncovering new application areas. nih.govresearchgate.netnih.gov
One promising new area is in the field of materials science, specifically for nonlinear optical (NLO) applications. nih.gov Certain pyrido[2,3-b]pyrazine-based heterocyclic compounds have been shown to exhibit a high NLO response, which could make them useful in technologies such as optical data storage and telecommunications. nih.govrsc.org The NLO properties are related to the molecular structure, and computational studies can help in the design of new derivatives with enhanced NLO characteristics. nih.gov
Another novel application is in the development of electrochemical biosensors. nih.gov Pyrido[2,3-b]pyrazine derivatives have been utilized for the electrochemical sensing of DNA, demonstrating their potential for use in diagnostic tools. nih.gov The ability of these compounds to interact with DNA can be harnessed to create sensitive and selective sensors for detecting specific DNA sequences. nih.gov
The table below highlights these emerging application areas.
| Application Area | Underlying Principle | Potential Impact |
| Nonlinear Optics (NLO) | High molecular hyperpolarizability leading to changes in the refractive index of a material in response to an intense electric field. nih.gov | Development of advanced optical materials for telecommunications and data processing. nih.govrsc.org |
| Electrochemical DNA Sensing | Interaction of the pyrido[2,3-b]pyrazine core with DNA, leading to a detectable electrochemical signal. nih.gov | Creation of novel biosensors for disease diagnosis and genetic analysis. nih.gov |
| Antibacterial Agents | Inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net | Development of new antibiotics to combat drug-resistant bacteria. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-chloro-2-methylpyrido[2,3-b]pyrazine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2,3-diaminopyridine derivatives with α-ketoaldehydes, followed by chlorination. Key parameters include:
- Catalyst selection : Ammonium bifluoride enhances regioselectivity in pyrido[2,3-b]pyrazine formation, reducing by-products like 2-thienyl derivatives .
- Chlorination : Use POCl₃ under solvent-free conditions for efficient chlorination, achieving >90% yields (e.g., as demonstrated for similar pyrido[2,3-b]pyrazine derivatives) .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 5-minute microwave heating at 433 K in methanol/acetic acid) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves regioisomeric ambiguity (e.g., dihedral angles between fused rings confirm substitution patterns) .
- NMR spectroscopy : ¹H and ¹³C NMR (500 MHz) identify substituent positions; δ ~8.5–9.2 ppm for pyrazine protons and δ ~150–160 ppm for carbons adjacent to chlorine .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., exact mass for C₈H₆ClN₃: 179.0252) .
Advanced Research Questions
Q. How does the chlorine substituent influence the compound’s biological activity, particularly in kinase inhibition?
- Methodological Answer :
- Mechanistic studies : The chlorine atom at position 3 enhances binding to kinase hinge regions (e.g., FGFR1) by forming halogen bonds with backbone carbonyls. Docking simulations (AutoDock/Gaussian) show improved binding energy (~2 kcal/mol vs. non-chlorinated analogs) .
- Selectivity optimization : Methyl groups at position 2 reduce off-target effects; compare IC₅₀ values against JAK isoforms using kinase profiling assays .
Q. What strategies mitigate regioselectivity challenges during pyrido[2,3-b]pyrazine synthesis?
- Methodological Answer :
- Catalytic control : Ammonium bifluoride directs regioselectivity via hydrogen-bond stabilization of intermediates, favoring pyrido[2,3-b]pyrazine over [3,2-b] isomers .
- Microwave-assisted synthesis : Limits thermal decomposition pathways, reducing by-product formation (e.g., 5% vs. 20% side products under conventional heating) .
- Chromatographic separation : Use silica gel flash chromatography (petroleum ether/ethyl acetate gradient) to isolate regioisomers .
Q. Can computational modeling predict the photophysical properties of this compound for OLED applications?
- Methodological Answer :
- HOMO/LUMO tuning : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show that electron-withdrawing chlorine lowers LUMO (-2.8 eV vs. -2.5 eV for non-chlorinated analogs), enabling red-shifted emission .
- Thermally activated delayed fluorescence (TADF) : Introduce donor-acceptor groups (e.g., morpholine) to reduce ΔEₛᴛ (<0.3 eV) for high-efficiency OLEDs (external quantum efficiency >20%) .
Q. How can stability issues of this compound be addressed during long-term storage?
- Methodological Answer :
- Storage conditions : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation and hydrolysis .
- Stability assays : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months; degradation <5% under optimal conditions .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to resolve conflicting kinase inhibition data?
- Methodological Answer :
- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., JAK3 vs. JAK2) to minimize variability .
- Structural validation : Re-analyze compound batches via XRD to confirm regioisomeric purity; impurities as low as 5% can skew IC₅₀ values .
- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers linked to synthesis or assay protocols .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
